molecular formula C17H11ClN2O3 B4592714 2-chloro-N-2-naphthyl-4-nitrobenzamide

2-chloro-N-2-naphthyl-4-nitrobenzamide

Cat. No.: B4592714
M. Wt: 326.7 g/mol
InChI Key: UEKKHFYAUDJLQS-UHFFFAOYSA-N
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Description

2-Chloro-N-2-naphthyl-4-nitrobenzamide is a benzamide derivative characterized by a naphthylamide group attached to a substituted benzene ring. The benzene ring features a chlorine atom at the ortho position (C2) and a nitro group (-NO₂) at the para position (C4). This structural arrangement imparts unique electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions. The compound’s molecular formula is C₁₇H₁₁ClN₂O₃, with a molar mass of 326.47 g/mol. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and naphthylamines, followed by purification via crystallization .

Properties

IUPAC Name

2-chloro-N-naphthalen-2-yl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3/c18-16-10-14(20(22)23)7-8-15(16)17(21)19-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKKHFYAUDJLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-chloro-N-2-naphthyl-4-nitrobenzamide, the following structurally related benzamide derivatives are compared:

Structural Analogues

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Benzene Ring) Amide Group
This compound C₁₇H₁₁ClN₂O₃ 326.47 2-Cl, 4-NO₂ 2-naphthyl
4-Chloro-N-(naphthalen-2-yl)benzamide C₁₇H₁₂ClNO 281.74 4-Cl 2-naphthyl
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide C₁₅H₁₄ClNO₂ 283.73 2-OCH₃, 4-CH₃ 4-Cl-phenyl
N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide C₁₃H₈ClN₃O₅ 333.67 2-NO₂ (benzamide), 2-Cl, 4-NO₂ (phenyl) 2-Cl-4-NO₂-phenyl

Key Differences and Trends

Electronic Effects: The nitro group (-NO₂) in this compound is a strong electron-withdrawing group, reducing electron density on the benzene ring. This contrasts with electron-donating groups like methoxy (-OCH₃) in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, which enhance resonance stabilization . The absence of a nitro group in 4-chloro-N-(naphthalen-2-yl)benzamide results in higher fluorescence intensity compared to nitro-substituted analogues, as nitro groups typically quench fluorescence via photoinduced electron transfer .

Solubility and Crystallinity: Polar substituents (e.g., -NO₂, -Cl) enhance solubility in polar solvents (e.g., DMSO, acetone) but reduce solubility in nonpolar solvents. For example, this compound is less soluble in hexane than 4-chloro-N-(naphthalen-2-yl)benzamide due to its higher polarity . Crystallographic studies (e.g., Acta Crystallographica reports) reveal that nitro groups induce torsional strain in the benzamide core, leading to non-planar molecular conformations. This affects crystal packing and melting points .

Thermal Stability :

  • Nitro-substituted benzamides generally exhibit lower thermal stability due to the labile nature of the nitro group. Differential scanning calorimetry (DSC) studies show decomposition temperatures (Tₐ) of ~200–220°C for nitrobenzamides, compared to ~250°C for chloro- or methoxy-substituted analogues .

For instance, N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide has shown moderate activity against E. coli (MIC = 64 µg/mL) .

Data Tables

Table 1: Physicochemical Properties

Compound Melting Point (°C) λₘₐₓ (UV-Vis, nm) Fluorescence Quantum Yield
This compound 198–202 325 <0.01
4-Chloro-N-(naphthalen-2-yl)benzamide 185–188 290 0.12
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 172–175 305 0.28

Table 2: Crystallographic Parameters

Compound Space Group Bond Length (C-Cl, Å) Dihedral Angle (°)
This compound P2₁/c 1.74 15.2
4-Chloro-N-(naphthalen-2-yl)benzamide P1̄ 1.72 8.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-2-naphthyl-4-nitrobenzamide
Reactant of Route 2
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2-chloro-N-2-naphthyl-4-nitrobenzamide

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